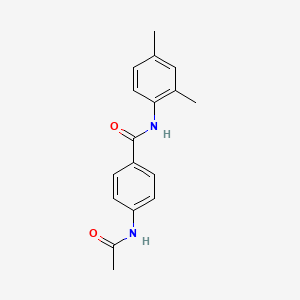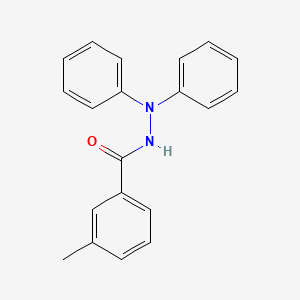
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide, commonly known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied in the field of molecular biology. It is a potent inhibitor of the ARF1 protein, which plays a crucial role in vesicular trafficking and membrane trafficking pathways.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide involves the inhibition of the this compound protein. This compound is a small GTPase that plays a crucial role in vesicular trafficking and membrane trafficking pathways. It is involved in the formation of coated vesicles, which are responsible for transporting proteins and lipids between different cellular compartments. This compound is activated by GTP binding and is inactivated by GTP hydrolysis. This compound inhibits the GTPase activity of this compound, leading to a disruption of vesicular trafficking and membrane trafficking pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the proliferation of cancer cells, reduce the invasiveness of cancer cells, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses, including hepatitis C virus and dengue virus. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide is its potency as an this compound inhibitor. It is a highly specific inhibitor of this compound and does not affect other small GTPases. This specificity makes it a valuable tool for studying the role of this compound in cellular processes. However, one of the limitations of this compound is its solubility. It is a poorly soluble compound, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the study of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the study of the role of this compound in cellular processes, including cell division, cytokinesis, and intracellular signaling. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and viral infections warrants further investigation. Finally, the development of more soluble forms of this compound would be beneficial for its use in experimental settings.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide is a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with 4-aminobenzoic acid followed by acetylation of the resulting amine group. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide has been extensively used in scientific research as an this compound inhibitor. It has been shown to inhibit the this compound protein in vitro and in vivo, leading to a disruption of vesicular trafficking and membrane trafficking pathways. This disruption has been linked to a variety of cellular processes, including cell division, cytokinesis, and intracellular signaling.
properties
IUPAC Name |
4-acetamido-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-16(12(2)10-11)19-17(21)14-5-7-15(8-6-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGKJYCABJAIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)
![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)


![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)
![6-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5610255.png)



![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)
![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610312.png)
![2,6-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5610316.png)